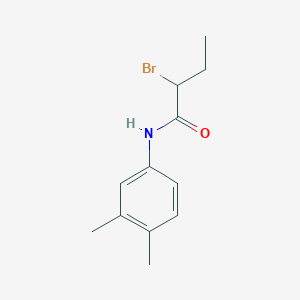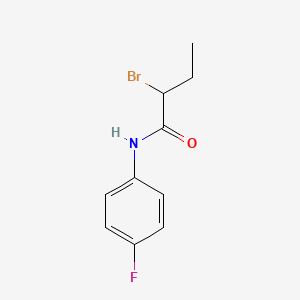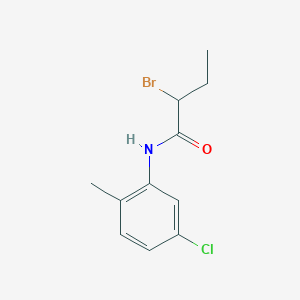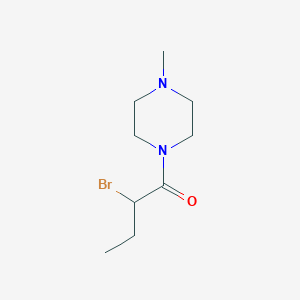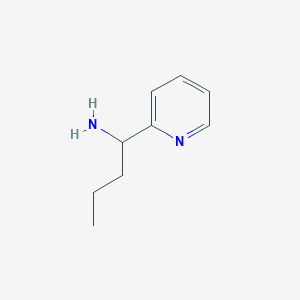
1-(Pyridin-2-yl)butan-1-amin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Pyridin-2-yl)butan-1-amine is an organic compound with the molecular formula C9H14N2 It consists of a butylamine chain attached to a pyridine ring at the second position
Wissenschaftliche Forschungsanwendungen
1-(Pyridin-2-yl)butan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of drugs targeting various diseases, including neurological disorders and infections.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(Pyridin-2-yl)butan-1-amine can be synthesized through several methods. One common approach involves the reaction of 2-bromopyridine with butylamine in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.
Another method involves the reductive amination of 2-pyridinecarboxaldehyde with butylamine using a reducing agent such as sodium borohydride or lithium aluminum hydride. This reaction is usually carried out in an alcohol solvent like methanol or ethanol.
Industrial Production Methods
Industrial production of 1-(Pyridin-2-yl)butan-1-amine may involve large-scale batch or continuous flow processes. These processes often utilize similar synthetic routes but are optimized for higher yields and efficiency. Catalysts and automated systems may be employed to control reaction conditions and ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Pyridin-2-yl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the pyridine ring can be achieved using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides to form substituted amines or amides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically in an aqueous or organic solvent.
Reduction: Lithium aluminum hydride, catalytic hydrogenation; usually in an inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; often in the presence of a base like triethylamine or pyridine.
Major Products Formed
Oxidation: Pyridine N-oxides
Reduction: Reduced pyridine derivatives
Substitution: Substituted amines or amides
Wirkmechanismus
The mechanism of action of 1-(Pyridin-2-yl)butan-1-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The pyridine ring can engage in π-π interactions or hydrogen bonding with active sites, while the butylamine chain can enhance lipophilicity and membrane permeability. These interactions can modulate the activity of the target proteins and influence cellular pathways.
Vergleich Mit ähnlichen Verbindungen
1-(Pyridin-2-yl)butan-1-amine can be compared with other similar compounds, such as:
2-(Pyridin-2-yl)ethanamine: This compound has a shorter ethylamine chain, which may affect its biological activity and chemical reactivity.
1-(Pyridin-2-yl)propan-1-amine: With a propylamine chain, this compound may exhibit different pharmacokinetic properties compared to the butylamine derivative.
2-(Pyridin-3-yl)butan-1-amine: The position of the pyridine ring attachment can influence the compound’s binding affinity and selectivity for biological targets.
The uniqueness of 1-(Pyridin-2-yl)butan-1-amine lies in its specific structural features, which can be tailored for desired applications in various fields.
Eigenschaften
IUPAC Name |
1-pyridin-2-ylbutan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-2-5-8(10)9-6-3-4-7-11-9/h3-4,6-8H,2,5,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFKHSLAQEYFTPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC=CC=N1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30628317 |
Source


|
| Record name | 1-(Pyridin-2-yl)butan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30628317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90565-26-7 |
Source


|
| Record name | 1-(Pyridin-2-yl)butan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30628317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[3,4-dimethyl-1-(4-methylphenyl)-6-oxo-1,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]acetic acid](/img/structure/B1344502.png)
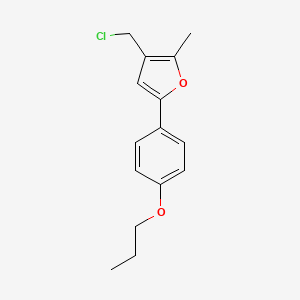


![6-(2-Chloro-4-fluorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1344510.png)
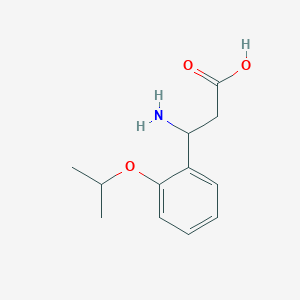
![3-[3-acetyl-5-(4-fluorophenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid](/img/structure/B1344514.png)
![2-(2-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1344517.png)
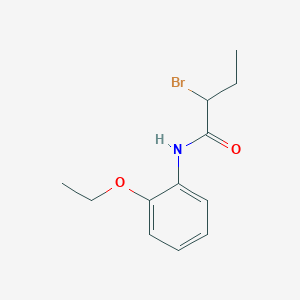
![2-bromo-N-[3-(diethylamino)propyl]butanamide](/img/structure/B1344525.png)
